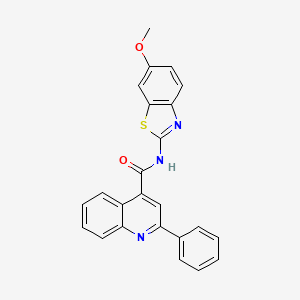

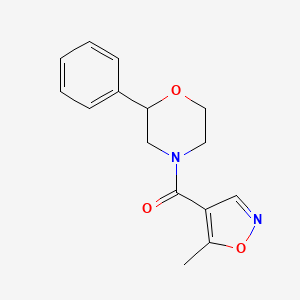

(5-Methylisoxazol-4-yl)(2-phenylmorpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylisoxazol-4-yl)(2-phenylmorpholino)methanone, also known as MPPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of chemical compounds related to (5-Methylisoxazol-4-yl)(2-phenylmorpholino)methanone often involves complex chemical reactions, aiming to explore their structural properties and potential applications. For example, Ziqing Cao et al. (2010) synthesized and characterized a similar compound through NMR, MS, and IR spectra, with its structure confirmed by X-ray diffraction, highlighting the significance of crystallography in understanding the molecular architecture of such compounds (Cao et al., 2010).

Biological and Antimicrobial Activity

Research into the biological activity of molecules structurally related to this compound indicates their potential in medical applications. For instance, T. Radhika et al. (2020) designed and synthesized a series of pyrazoline incorporated isoxazole derivatives, evaluating their anticancer and antitubercular activities. One compound exhibited significant activity against human breast cancer cell lines, suggesting the therapeutic potential of these molecules (Radhika et al., 2020).

Chemical Reactivity and Transformation

The study of isoxazole rings and their transformation is crucial for understanding the reactivity and potential applications of compounds like this compound. Jian Yu et al. (2011) reported a novel bioactivation pathway of an isoxazole derivative in human liver microsomes, revealing how such compounds can undergo enzymatic transformations, leading to the formation of various metabolites. This research underlines the importance of metabolic studies in drug development and toxicology (Yu et al., 2011).

Molecular Docking Studies

Molecular docking studies are pivotal in drug discovery, providing insights into the interaction between drugs and their targets. For example, novel compounds with potential as acetylcholinesterase inhibitors for treating neurodegenerative diseases were designed and synthesized, demonstrating the application of arylisoxazole-phenylpiperazine derivatives in creating new therapeutic agents (Saeedi et al., 2019).

properties

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)-(2-phenylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-11-13(9-16-20-11)15(18)17-7-8-19-14(10-17)12-5-3-2-4-6-12/h2-6,9,14H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREKSLRKSIHEGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2761427.png)

![2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride](/img/structure/B2761429.png)

![6-methyl-5H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2761436.png)

![N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2761438.png)